2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Description
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NOS/c16-9-5-6-11(17)10(7-9)14-8-15(19)18-12-3-1-2-4-13(12)20-14/h1-7,14H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVCRDQHPXBUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174730 | |
| Record name | 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-99-5 | |
| Record name | 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2,5-dichlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst to form the benzothiazepine ring. The reaction conditions often involve heating the mixture under reflux in a solvent such as ethanol or acetic acid.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzothiazepines exhibit notable antimicrobial properties. A study demonstrated that certain benzothiazepine derivatives possess activity against a range of bacteria and fungi, suggesting potential use as antimicrobial agents . The structural modifications in compounds like 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one enhance their efficacy against resistant strains.
Anticancer Properties
Benzothiazepines have been investigated for their anticancer activities. In vitro studies indicated that 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . This compound's ability to inhibit cell proliferation suggests its potential as a lead compound in cancer therapeutics.
Cardiovascular Effects
The compound has shown promise in cardiovascular research due to its effects on vascular smooth muscle cells. Studies indicate that it may help regulate blood pressure and improve endothelial function by modulating calcium channels and nitric oxide pathways . This application is particularly relevant in treating hypertension and related cardiovascular diseases.
Enzyme Inhibition
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been identified as an inhibitor of specific enzymes such as urease and glucosidase. These enzymes play crucial roles in metabolic pathways related to diabetes and obesity . By inhibiting these enzymes, the compound may aid in managing blood sugar levels and weight control.
Free Radical Scavenging
Another significant application of this compound lies in its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases . This property is particularly beneficial in neurodegenerative disease models.
Synthesis of Novel Polymers
The unique structure of 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers have potential applications in coatings and composites .
Photophysical Properties
Studies on the photophysical properties of this compound reveal its potential use in optoelectronic devices. Its ability to absorb light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or ion channels, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or block ion channels to regulate cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazepinone derivatives exhibit structural and functional diversity based on substituent variations. Below is a detailed comparison of 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one with key analogs:
Structural and Physicochemical Properties
Pharmacological Profiles
Biological Activity
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its antitumor and antimicrobial properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The compound has the molecular formula C₁₅H₁₁Cl₂NOS and a melting point range of 233-235 °C. It is characterized by a benzothiazepine core structure, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁Cl₂NOS |
| Melting Point | 233-235 °C |
| CAS Number | 886361-99-5 |
| Hazard Classification | Irritant |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazepine derivatives. For instance, compounds similar to 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one have been evaluated against various cancer cell lines.
- Cell Line Studies : The compound was tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results indicated significant antiproliferative activity with IC50 values ranging from 6.26 to 20.46 μM in 2D culture systems. The effectiveness was notably higher in 2D assays compared to 3D models, suggesting that the compound's activity may be influenced by the cellular environment .
- Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction disrupts cellular proliferation and induces apoptosis in cancer cells. The presence of chlorine substituents appears to enhance this activity by stabilizing the compound's interaction with DNA .
Antimicrobial Activity
The antimicrobial properties of benzothiazepine derivatives have also been explored:
- Testing Against Bacteria : The compound exhibited activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Broth microdilution methods were employed to determine minimum inhibitory concentrations (MICs), revealing promising antibacterial effects .
- Eukaryotic Model Testing : In addition to bacterial studies, the compound was tested against Saccharomyces cerevisiae, demonstrating its potential as an antifungal agent as well .
Synthesis Methods
The synthesis of 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multi-step reactions including:
- Diazo-Coupling : This method allows for the introduction of dichlorophenyl groups.
- Knoevenagel Condensation : This reaction is often used to form the benzothiazepine core.
- Molecular Hybridization Techniques : These techniques facilitate the combination of different pharmacophores to enhance biological activity .
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- Study on Antitumor Activity : A recent study reported a series of benzothiazole derivatives with varying degrees of antitumor efficacy. Compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines and displayed selectivity towards tumor cells over normal fibroblasts .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzothiazole derivatives against resistant strains of bacteria. The findings suggested that modifications in the chemical structure could lead to enhanced antibacterial potency .
Q & A
Q. What are the established synthetic routes for 2-(2,5-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of substituted benzaldehyde derivatives with thioamide precursors. For example, acylation of the benzothiazepine core with 2,5-dichlorobenzoyl chloride under basic conditions is a common step. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency.
- Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance cyclization rates.
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : Use a Bruker APEX II diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Structure solution : SHELXS or SHELXD for phase determination via direct methods.
- Refinement : SHELXL for least-squares refinement against , incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically .
Q. What spectroscopic techniques are essential for characterizing this benzothiazepine derivative?
- NMR : and NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent positions.
- IR : Stretching vibrations (e.g., C=O at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) validate functional groups.
- Mass spectrometry (HRMS) : ESI or EI-MS provides molecular ion peaks and fragmentation patterns for purity assessment .
Advanced Research Questions
Q. How can conformational analysis resolve contradictions in reported biological activities of structurally similar benzothiazepines?
- Computational modeling : Use Gaussian 09 with DFT (B3LYP/6-31G**) to compare ground-state conformers.
- Pharmacophore mapping : Overlay structures with active analogs (e.g., diltiazem derivatives) to identify critical binding motifs.
- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify non-planarity of the seven-membered thiazepine ring, which impacts receptor interactions .
Q. What strategies mitigate racemization during the synthesis of chiral benzothiazepines like this compound?
- Chiral auxiliaries : Use enantiopure amines or alcohols to direct stereochemistry.
- Asymmetric catalysis : Employ chiral Brønsted acids (e.g., BINOL-phosphoric acid derivatives) to control cyclization.
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers post-synthesis .
Q. How can researchers address discrepancies in crystallographic data between experimental and computational models?
- Validation tools : Use PLATON/ADDSYM to check for missed symmetry and R1/R2 convergence.
- Hirshfeld surface analysis : Compare experimental vs. DFT-calculated intermolecular interactions (e.g., H-bonding, π-π stacking).
- Twinning refinement : For ambiguous datasets, apply TWINLAW in SHELXL to model pseudo-merohedral twinning .
Q. What in vitro assays are suitable for evaluating the calcium channel-blocking activity of this compound?
- Patch-clamp electrophysiology : Measure L-type Ca²⁺ current inhibition in cardiomyocytes or HEK293 cells expressing Cav1.2 channels.
- Fluorescence-based assays : Use Fluo-4 AM dye to quantify intracellular Ca²⁺ flux in response to depolarizing agents (e.g., KCl).
- Diltiazem comparison : Benchmark IC₅₀ values against known standards to assess potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
